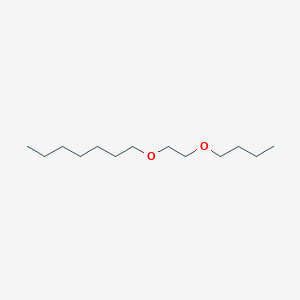![molecular formula C10H15NO B14073243 Ethanol, 2-[(2,6-dimethylphenyl)amino]- CAS No. 3046-95-5](/img/structure/B14073243.png)
Ethanol, 2-[(2,6-dimethylphenyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-[(2,6-dimethylphenyl)amino]- is a chemical compound with the molecular formula C10H15NO. It is known for its unique structure, which includes an ethanol group attached to an amino group substituted with a 2,6-dimethylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(2,6-dimethylphenyl)amino]- typically involves the reaction of 2,6-dimethylaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2-[(2,6-dimethylphenyl)amino]- may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures efficient production with minimal by-products. The compound is then purified through distillation or crystallization techniques to achieve the desired quality .
化学反応の分析
Types of Reactions
Ethanol, 2-[(2,6-dimethylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives, depending on the nature of the substituent .
科学的研究の応用
Ethanol, 2-[(2,6-dimethylphenyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of Ethanol, 2-[(2,6-dimethylphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
類似化合物との比較
Similar Compounds
- Ethanol, 2-[(2,4-dimethylphenyl)amino]-
- Ethanol, 2-[(3,5-dimethylphenyl)amino]-
- Ethanol, 2-[(2,6-diethylphenyl)amino]-
Uniqueness
Ethanol, 2-[(2,6-dimethylphenyl)amino]- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
3046-95-5 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
2-(2,6-dimethylanilino)ethanol |
InChI |
InChI=1S/C10H15NO/c1-8-4-3-5-9(2)10(8)11-6-7-12/h3-5,11-12H,6-7H2,1-2H3 |
InChIキー |
DVXMYUXQFJULLQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


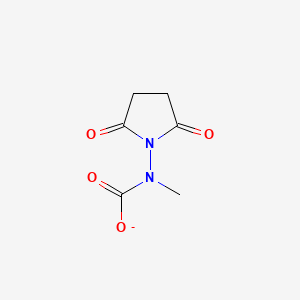
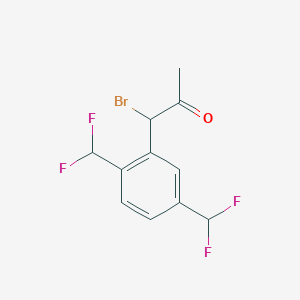

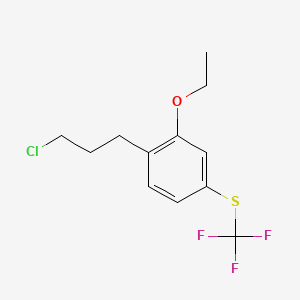
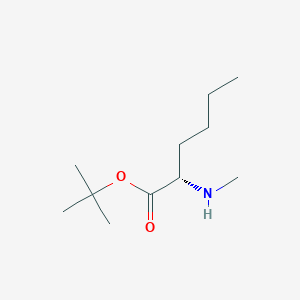
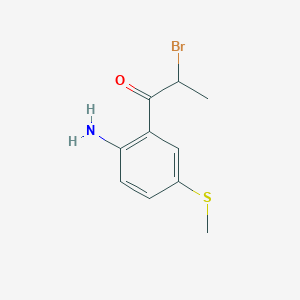
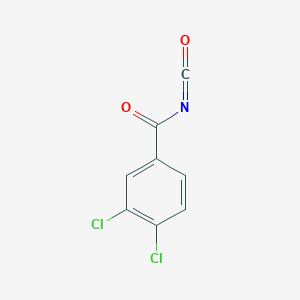
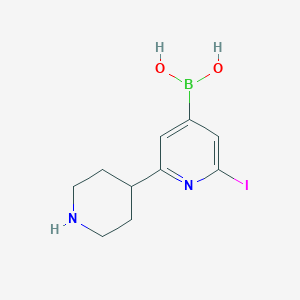


![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)
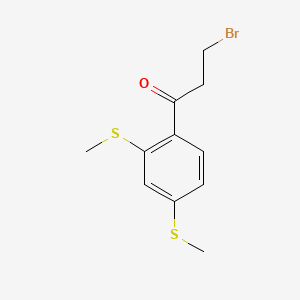
![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14073233.png)
